Lipophilicity (LogP) Differential: The Sec-Butyl Branch Increases LogP by >1.2 Units Versus 2-Methyl Analog
Direct cross-vendor comparison of computationally derived LogP values reveals that tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate (LogP = 3.3371) is significantly more lipophilic than its 2-methyl-substituted analog tert-butyl N-(2-methylpyrimidin-5-yl)carbamate, which has a reported LogP of 2.13202 (ChemScene) or 1.40736 (Fluorochem) . This quantifies the substantial impact of the sec-butyl group on lipophilicity.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3371 |
| Comparator Or Baseline | tert-butyl N-(2-methylpyrimidin-5-yl)carbamate: LogP = 2.13202 (ChemScene) or 1.40736 (Fluorochem) |
| Quantified Difference | ΔLogP = +1.2041 to +1.9297 (higher lipophilicity) |
| Conditions | Computational prediction (TPSA method, vendor-reported). |
Why This Matters
Higher LogP correlates with increased membrane permeability and potentially altered pharmacokinetic properties in downstream drug candidates, making this intermediate suitable for optimizing compounds requiring enhanced passive diffusion or blood-brain barrier penetration.
